![molecular formula C20H25N5OS B2498822 6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2202288-87-5](/img/structure/B2498822.png)
6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2202288-87-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The molecular formula of the compound is C20H25N5OS with a molecular weight of 383.5 g/mol. The structure features a cyclopropyl group and a thiopyrano-pyridazin moiety, which are believed to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H25N5OS |
Molecular Weight | 383.5 g/mol |
CAS Number | 2202288-87-5 |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown promising results against various bacterial strains.
- Antibacterial Activity :
- Compounds similar in structure have demonstrated minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against Micrococcus luteus and Staphylococcus aureus .
- The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, indicating potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Preliminary investigations into similar compounds have revealed:
- Inhibition of Kinases : Certain derivatives have been evaluated for their ability to inhibit Tec family kinases, which are implicated in various cancers. Compounds with similar scaffolds showed high antiproliferative activity in cancer cell lines .
Neuropharmacological Effects
Given the presence of the piperidine moiety in the structure, there is potential for neuropharmacological activity:
- CNS Activity : Some studies suggest that compounds containing piperidine derivatives can exhibit anxiolytic and antidepressant effects . The specific activity of This compound in this regard remains to be thoroughly explored.
Synthesis and Evaluation
In a study focusing on the synthesis of pyridazine derivatives, researchers synthesized various analogs and evaluated their biological activities. The synthesized compounds were characterized using NMR and LC-MS techniques. Notably:
- Compound Efficacy : One analog exhibited an MIC of 0.44 μM against E. coli, highlighting the potential for developing effective antibacterial agents from this class of compounds .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Modifications at specific positions on the molecule can enhance potency and selectivity towards desired biological targets.
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. One notable method is the use of hydrazine hydrate for cyclization reactions, which has proven efficient in generating similar dihydropyridazin derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are essential for confirming the molecular structure and purity of the synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one. For instance, derivatives have been evaluated against various cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) using in vitro assays. The results indicated promising cytotoxic activities, suggesting that these compounds could serve as lead structures for developing new anticancer agents .
Anti-inflammatory Effects
In addition to anticancer activities, compounds with similar structural motifs have been investigated for their anti-inflammatory properties. A study focusing on pyrrolo[3,4-c]pyrrole derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. This suggests that derivatives of this compound may also exhibit similar anti-inflammatory effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring or modifications to the thiopyrano moiety can significantly influence the pharmacological profile. For example, alterations in the cyclopropyl group or the introduction of electron-withdrawing or donating groups can enhance potency against specific targets while minimizing toxicity .
Case Study 1: Cytotoxic Evaluation
A detailed study evaluated a series of derivatives based on this compound against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. This case underscores the potential of these compounds as therapeutic agents in oncology .
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on synthesizing analogs with enhanced anti-inflammatory activity through molecular docking studies. The findings suggested that specific substitutions improved binding affinities to COX enzymes compared to standard anti-inflammatory drugs. This highlights a promising avenue for developing new treatments for inflammatory diseases using this compound framework .
Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound A | Panc-1 | 15 ± 0.02 | Cytotoxic |
Compound B | PC3 | 20 ± 0.05 | Cytotoxic |
Compound C | MDA-MB-231 | 18 ± 0.03 | Cytotoxic |
Compound D | COX Inhibition | 12 ± 0.01 | Anti-inflammatory |
属性
IUPAC Name |
6-cyclopropyl-2-[[1-(7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c26-20-4-3-18(15-1-2-15)23-25(20)12-14-5-8-24(9-6-14)19-11-16-13-27-10-7-17(16)21-22-19/h3-4,11,14-15H,1-2,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHLLXZKIKHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN=C5CCSCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。